molecular formula C13H13F3N2O3S B4754682 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide

2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No. B4754682
M. Wt: 334.32 g/mol
InChI Key: YIJIEWNOHCDPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide, also known as TTA-A2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is a key regulator of mitochondrial function and cell death. By inhibiting mPTP, 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide can prevent mitochondrial dysfunction and cell death, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of mPTP, the prevention of mitochondrial dysfunction, the reduction of oxidative stress, the inhibition of cancer cell growth, and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potent and specific inhibition of mPTP, which makes it a valuable tool for studying mitochondrial function and cell death. However, one limitation is that 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide can be toxic at high concentrations, which requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide research, including:
1. Investigating the potential therapeutic applications of 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the mechanisms of 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide in inhibiting cancer cell growth and exploring its potential use in cancer therapy.
3. Investigating the anti-inflammatory effects of 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide and exploring its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
4. Developing new 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide derivatives with improved potency and selectivity for mPTP inhibition.
5. Studying the potential side effects of 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide and exploring ways to mitigate them in future therapeutic applications.

Scientific Research Applications

2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been shown to have potential therapeutic applications in various scientific research fields, including neurology, oncology, and immunology. In neurology, 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been shown to inhibit the growth of cancer cells and can potentially be used in cancer therapy. In immunology, 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c14-13(15,16)21-9-3-1-2-8(6-9)18-11(19)7-10-12(20)17-4-5-22-10/h1-3,6,10H,4-5,7H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJIEWNOHCDPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
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2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
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2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
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2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
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2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 6
2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.